2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a trifluoromethylbenzoyl group. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This compound is part of a broader class of piperazine derivatives, which are known for their diverse biological and pharmaceutical activities. The trifluoromethyl group enhances the lipophilicity and stability of the molecule, making it valuable in various applications in medicinal chemistry and materials science.
2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine falls under the category of piperazine derivatives. Piperazines are cyclic compounds that contain two nitrogen atoms in a six-membered ring. This specific derivative is noted for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine typically involves the reaction between 2-(trifluoromethyl)benzoyl chloride and 2-methylpiperazine. The reaction is often conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, enhancing yield and scalability through precise control over temperature and pressure.
The molecular structure of 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine features:
The compound's molecular weight is approximately , with specific structural details contributing to its unique chemical properties. The presence of the trifluoromethyl group significantly influences its reactivity and biological activity .
2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine is primarily studied concerning its biological activities. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability, which is crucial for antimicrobial and anticancer activities.
Research indicates that compounds with similar structures often interact with specific biological targets, potentially inhibiting enzymes or disrupting cellular processes essential for pathogen survival or cancer cell proliferation .
Key chemical properties include:
Relevant data includes melting point, boiling point, and spectral data (NMR, MS) that characterize this compound further .
2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine has several applications in scientific research:
This compound's unique structure and properties make it an important subject of study in various fields of research.
Piperazine (C₄H₁₀N₂) is a privileged heterocyclic scaffold characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This versatile moiety has become indispensable in drug design, serving as a structural linchpin in >20% of small-molecule drugs approved by the FDA between 2011-2023 [2]. Its conformational flexibility allows precise spatial orientation of pharmacophores, while its basic nitrogen atoms facilitate salt formation for improved aqueous solubility. The scaffold’s synthetic tractability—enabling modifications at both nitrogen atoms and carbon positions—further cements its role as a "molecular connector" in targeting diverse biological pathways, spanning oncology, CNS disorders, and infectious diseases.
Piperazine derivatives exhibit multifaceted pharmacological profiles attributable to three key design advantages:
Pharmacokinetic Optimization: Piperazine improves water solubility through protonation (pKa ~9.8), enhancing bioavailability. In kinase inhibitors like Palbociclib (FDA-approved 2015) and Ribociclib (2017), the piperazine ring mitigates the lipophilicity of aromatic systems, facilitating cellular uptake while maintaining metabolic stability [2].
Conformational Control: The chair-boat transition of piperazine enables adaptive binding. Vortioxetine (antidepressant, 2013) exploits this flexibility to engage multiple serotonin receptor subtypes, while Avapritinib (2020) uses a substituted piperazine to position pharmacophores within the PDGFRα kinase domain [2].
Synthetic Versatility: Piperazine serves as a platform for divergent synthesis. Nucleophilic substitution, reductive amination, and acylation reactions readily modify its nitrogen atoms. Table 1 highlights FDA-approved drugs leveraging these strategies:
Table 1: Pharmacological Applications of Piperazine-Containing Drugs (FDA-Approved 2011-2023) [2]
Drug Name | Year | Therapeutic Area | Key Structural Role of Piperazine |
---|---|---|---|
Palbociclib | 2015 | Metastatic breast cancer | Connects chlorophenyl and aminopyrimidine motifs |
Venetoclax | 2016 | Chronic lymphocytic leukemia | Enhances solubility of Bcl-2 inhibitor scaffold |
Brexpiprazole | 2015 | Schizophrenia/MDD | Links quinolinone and aripiprazole-like moieties |
Dolutegravir | 2013 | HIV infection | Chelates metal ions in integrase active site |
Trifluridine/Tipiracil | 2015 | Colorectal cancer | Inhibits thymidine phosphorylase via fluorinated piperazine |
The trifluoromethyl (-CF₃) group is a cornerstone of modern bioisosterism, influencing molecular interactions through steric, electronic, and hydrophobic effects. Statistical analysis of 28,003 matched molecular pairs reveals that -CF₃ substitution improves bioactivity by >10-fold in 9.19% of cases, particularly when proximal to aromatic systems [10]. Key mechanistic advantages include:
Enhanced Binding Affinity: -CF₃ engages in specific hydrophobic contacts with Phe, Met, Leu, and Tyr residues. Quantum mechanics/molecular mechanics (QM/MM) studies demonstrate energy gains up to -4.36 kcal/mol versus -CH₃, driven by electrostatic complementarity and reduced desolvation penalties [10].
Metabolic Stabilization: The C-F bond resists oxidative cleavage by cytochrome P450 enzymes. In stearoyl-CoA desaturase-1 (SCD-1) inhibitors like the radiotracer precursor 6-(4-(trifluoromethyl)benzoyl)piperazine, the -CF₃ group blocks aromatic hydroxylation, extending half-life [8].
Lipophilicity Modulation: -CF₃ increases log P by ~0.9 vs -CH₃ but maintains favorable partition coefficients. In CNS agents, -CF₃-containing piperazines (e.g., cinnamyl derivatives) achieve blood-brain barrier penetration with log P values of 1.2–2.5 [9].
Table 2: Impact of -CH₃ vs -CF₃ Substitution on Protein-Ligand Interactions [6] [10]
Parameter | -CH₃ Group | -CF₃ Group | Biological Consequence |
---|---|---|---|
van der Waals Volume | ~23 ų | ~38 ų | Improved shape complementarity in hydrophobic pockets |
Dipole Moment | ~0.4 D | ~2.3 D | Stronger electrostatic interactions with backbone amides |
Hydrophobicity (π) | 0.56 | 0.88 | Enhanced membrane permeability |
Metabolic Lability | High (C-H oxidation) | Low (C-F inertness) | Reduced clearance, extended half-life |
The target compound, 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine (C₁₃H₁₅F₃N₂O, PubChem CID: 55104862) [1], represents a strategic fusion of piperazine flexibility with -CF₃ electronic modulation. Its development follows three evolutionary phases in medicinal chemistry:
Piperazine Foundation (1950s-1990s): Early applications focused on antihelmintics (piperazine citrate) and antidepressants (e.g., trazodone’s metabolite mCPP). The discovery that N-acylation enhances blood-brain barrier penetration (e.g., in quinolone antibiotics) enabled CNS targeting [3].
Trifluoromethyl Renaissance (2000s): Advances in trifluoromethylation reagents—Umemoto salts (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate), Togni’s reagent, and Ruppert-Prakash reagent (TMSCF₃)—facilitated aromatic -CF₃ installation. This allowed systematic exploration of -CF₃ position effects (ortho/meta/para) on benzoyl-piperazines [6].
Molecular Hybridization (2010s-present): Combining 2-methylpiperazine (chiral control) with meta-trifluoromethylbenzoyl moiety yielded compounds with optimized steric and electronic profiles. The meta-CF₃ configuration balances electron-withdrawal for amide stability with hydrophobic surface area for target engagement. Synthetic routes exploit copper-catalyzed coupling or nucleophilic acyl substitution:
Table 3: Synthetic Pathways to 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine [2] [6]
Route | Starting Materials | Key Step | Advantage |
---|---|---|---|
Acylation | 2-Methylpiperazine + 3-(trifluoromethyl)benzoyl chloride | Schotten-Baumann reaction (0-5°C, NaOH) | High yield (>80%), no metal catalyst |
Reductive Amination | 2-Ketopiperazine + 3-(trifluoromethyl)benzaldehyde | NaBH₃CN/MeOH, pH 5-6 | Tolerates acid-sensitive groups |
Ullmann-Goldberg | N-Boc-piperazine + 3-bromobenzotrifluoride | CuI/L-proline, K₃PO₄, DMSO 80°C | Enables late-stage trifluoromethylation |
This compound’s emergence reflects a broader trend: among 48 FDA-approved piperazine drugs (2011-2023), 12 contain -CF₃ groups, with 75% employing the benzoyl-piperazine motif [2]. Its structural duality—the basic piperazine nitrogen for solubility and the meta-trifluoromethylbenzoyl group for target affinity—positions it as a versatile intermediate for anticancer, antiviral, and neuropsychiatric agents.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: